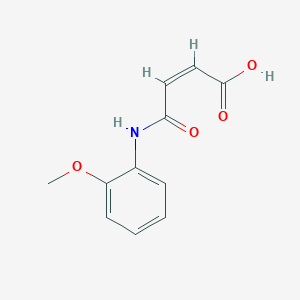
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, also known as dinoseb, is a synthetic chemical compound that has been widely used as a herbicide and pesticide. It is a yellow crystalline solid that is highly toxic and can cause serious health problems. Despite its toxic nature, dinoseb has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Dinoseb exerts its toxic effects by disrupting mitochondrial function and inducing oxidative stress in cells. It has been shown to cause DNA damage and inhibit cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Dinoseb has been shown to cause a range of biochemical and physiological effects, including oxidative stress, DNA damage, mitochondrial dysfunction, and inhibition of cell proliferation. It has also been shown to be toxic to the liver, kidneys, and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Dinoseb has several advantages as a tool for scientific research, including its ability to induce oxidative stress and DNA damage in cells, making it a useful model for studying the effects of environmental toxins on human health. However, its highly toxic nature and potential health hazards make it challenging to work with in the laboratory.
Orientations Futures
There are several future directions for research on N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, including further studies on its mechanism of action, its effects on human health, and its potential applications in the development of new drugs and therapies. Additionally, there is a need for more research on the environmental impact of N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine and its potential role in the development of cancer and other diseases.
Méthodes De Synthèse
Dinoseb can be synthesized through a series of chemical reactions involving the nitration of 2,4-dinitrophenol and subsequent condensation with 1,6-diaminohexane. The resulting compound is purified through recrystallization and can be further analyzed using various spectroscopic techniques.
Applications De Recherche Scientifique
Dinoseb has been used in various scientific research applications, including as a tool to study the mechanism of action of other toxic compounds. It has been shown to induce oxidative stress and DNA damage in cells, making it a useful model to study the effects of environmental toxins on human health.
Propriétés
Numéro CAS |
54897-75-5 |
|---|---|
Nom du produit |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
Formule moléculaire |
C18H20N6O8 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2 |
Clé InChI |
YNFDBECNMFCIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




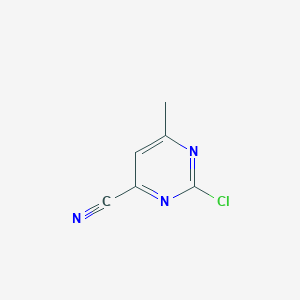
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
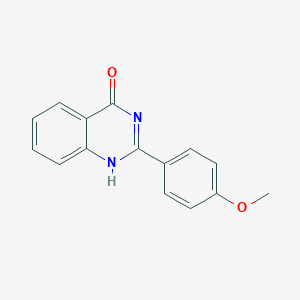
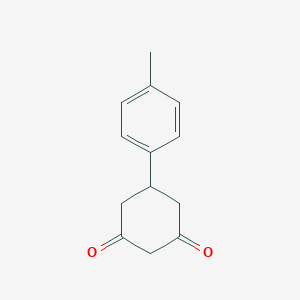


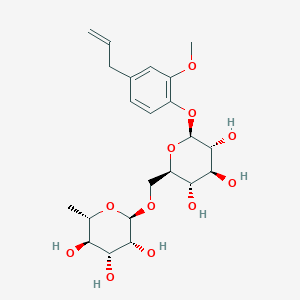

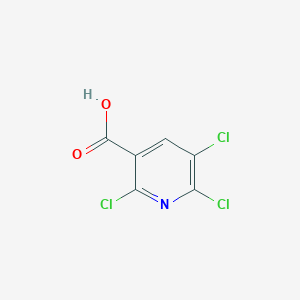
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
